{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine
CAS No.:
Cat. No.: VC20203002
Molecular Formula: C21H20N6
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N6 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-N-benzyl-2-N-(2-phenylethyl)pteridine-2,4-diamine |
| Standard InChI | InChI=1S/C21H20N6/c1-3-7-16(8-4-1)11-12-24-21-26-19-18(22-13-14-23-19)20(27-21)25-15-17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H2,23,24,25,26,27) |
| Standard InChI Key | CMERKXCTGJZTMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine features a pteridine scaffold, a bicyclic system composed of pyrimidine and pyrazine rings. At position 4 of the pteridine ring, a benzylamine group () is attached, while position 2 is substituted with a 2-phenylethylamino moiety (-). This dual aromatic substitution pattern suggests significant - stacking interactions and potential binding affinity for biological targets such as enzymes or receptors .
Stereochemical Considerations
Although stereochemical data for this specific compound are unavailable, related benzylamine derivatives often exhibit chirality at the amine-bearing carbon. For example, (S)-configured analogs of benzylamine-containing molecules demonstrate enhanced binding to melanocortin-4 receptors (MC4R) compared to their (R)-counterparts . Molecular modeling of similar structures reveals that the spatial orientation of the phenylethyl group influences interactions with hydrophobic pockets in target proteins .
Synthetic Methodologies
The synthesis of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine likely involves multi-step routes common to pteridine derivatives. Key steps may include:
Pteridine Core Construction
Pteridines are typically synthesized via condensation reactions between pyrimidine diamines and diketones. For example, 4-aminopteridine-2-carboxylic acid derivatives can be functionalized at positions 2 and 4 through nucleophilic substitution or palladium-catalyzed cross-coupling .
Table 1: Synthetic Parameters for Analogous Compounds
Pharmacological Properties
Receptor Binding Affinity
Benzylamine-containing compounds frequently target neuromodulatory receptors. For instance, 2-piperazine-α-isopropyl benzylamines act as potent MC4R antagonists ( = 1–10 nM), with structural similarities suggesting potential MC4R activity for {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine . Additionally, σ-1 receptor () affinity is plausible given the prevalence of benzyl-piperidine motifs in σR ligands (e.g., = 1.45 nM for compound 5 in ).
Enzyme Inhibition
Pteridine derivatives often inhibit enzymes involved in neurotransmitter regulation. A related pyridine dicarbonitrile (compound 5) inhibits acetylcholinesterase (AChE) at IC = 13 nM and butyrylcholinesterase (BuChE) at IC = 3.1 µM . The electron-deficient pteridine core in {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine may similarly interact with cholinesterase catalytic sites.
Table 2: Enzymatic Inhibition by Structural Analogs
| Compound | Target Enzyme | IC | Selectivity | Reference |
|---|---|---|---|---|
| Pyridine dicarbonitrile | AChE | 13 nM | 238× BuChE | |
| Benzylamine derivative | MC4R | 2.5 nM | >100× σ2R |
Pharmacokinetic and Toxicity Profiles
Absorption and Metabolism
Benzylamine derivatives often exhibit moderate metabolic stability. For example, 2-piperazine-α-isopropyl benzylamines show hepatic microsomal clearance rates of 15–20 mL/min/kg, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme . The pteridine moiety may enhance solubility compared to purely aromatic systems, though the phenylethyl group could increase lipophilicity (clogP ≈ 3.5 predicted).
Blood-Brain Barrier Penetration
Compounds with molecular weights < 500 Da and moderate polar surface areas (<90 Å) often achieve CNS penetration. The target compound’s molecular weight (estimated 386 g/mol) and tertiary amine groups suggest possible blood-brain barrier permeability, akin to MC4R antagonists showing brain-to-plasma ratios >0.8 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume